Propafenone-d5 Hydrochloride
Description
Overview of Propafenone (B51707) as an Antiarrhythmic Agent and its Biological Relevance
Propafenone is a Class 1C antiarrhythmic agent used to treat and prevent various types of irregular heartbeats, including atrial and ventricular arrhythmias. patsnap.comnih.govyoutube.com Its primary mechanism of action involves blocking the fast inward sodium channels in the heart muscle cells. patsnap.comyoutube.comresearchgate.net This action slows down the rate of increase of the action potential, thereby prolonging the conduction of electrical impulses and stabilizing the heart's rhythm. patsnap.comyoutube.com
In addition to its primary sodium channel-blocking activity, propafenone also exhibits weak beta-blocking and calcium channel-blocking properties. researchgate.netcaymanchem.com The beta-blocking activity can help to reduce the heart rate and the force of contraction, while the calcium channel blockade contributes to its antiarrhythmic effects. patsnap.comresearchgate.net
Propafenone is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2. nih.gov This metabolism results in the formation of two active metabolites: 5-hydroxypropafenone (B19502) and norpropafenone. nih.gov The genetic variability in the activity of these enzymes, particularly CYP2D6, can lead to significant differences in drug bioavailability and patient response. patsnap.comnih.gov
The table below summarizes the key properties of Propafenone:
| Property | Description |
| Drug Class | Class 1C Antiarrhythmic Agent patsnap.comnih.gov |
| Primary Mechanism | Blocks fast inward sodium channels in the heart. patsnap.comyoutube.comresearchgate.net |
| Secondary Mechanisms | Weak beta-blocking and calcium channel-blocking activity. researchgate.netcaymanchem.com |
| Metabolism | Extensively metabolized in the liver by CYP2D6, CYP3A4, and CYP1A2 enzymes. nih.gov |
| Active Metabolites | 5-hydroxypropafenone and norpropafenone. nih.gov |
| Therapeutic Use | Management of atrial and ventricular arrhythmias. patsnap.comnih.govyoutube.com |
Rationale for Deuterium (B1214612) Labeling of Propafenone: Advantages in Metabolic and Quantitative Studies
The strategic replacement of hydrogen atoms with deuterium in the propafenone molecule to create Propafenone-d5 Hydrochloride offers several advantages, particularly in metabolic and quantitative research. researchgate.netmedchemexpress.com This process, known as deuteration, takes advantage of the "kinetic isotope effect." researchgate.net The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netuobaghdad.edu.iq
This slowing of metabolism can lead to several beneficial outcomes in a research context:
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can increase the half-life of a drug, leading to more stable plasma concentrations and potentially allowing for less frequent dosing in therapeutic applications. researchgate.netuobaghdad.edu.iqnih.gov
Reduced Formation of Undesirable Metabolites: In some cases, drug metabolism can lead to the formation of toxic or inactive metabolites. By blocking or slowing down specific metabolic pathways, deuteration can reduce the formation of these undesirable products. researchgate.net
In quantitative studies, such as those using mass spectrometry, this compound serves as an ideal internal standard. acs.orgresearchgate.net Because it is chemically identical to the non-deuterated form but has a different mass, it can be easily distinguished in analytical assays. iris-biotech.de This allows for more accurate and precise quantification of propafenone in biological samples, which is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. iris-biotech.dedaicelpharmastandards.com
The table below outlines the key advantages of using this compound in research:
| Advantage | Description |
| Slower Metabolism | The stronger carbon-deuterium bond can slow metabolic processes, leading to a longer half-life. researchgate.netuobaghdad.edu.iq |
| Altered Metabolite Profile | Can reduce the formation of specific, sometimes toxic, metabolites. researchgate.net |
| Internal Standard | Its distinct mass makes it an excellent internal standard for accurate quantification in mass spectrometry-based assays. acs.orgresearchgate.net |
| Bioanalytical Research | Supports bioanalytical and bioavailability/bioequivalence (BA/BE) studies. daicelpharmastandards.com |
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-FIFLIBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Incorporation Methodologies
Deuterium (B1214612) Labeling Strategies for Propafenone-d5 Hydrochloride
The introduction of deuterium into the propafenone (B51707) structure is typically achieved through one of two primary strategies: isotopic exchange reactions or, more commonly, by building the molecule from pre-deuterated starting materials. The latter approach offers greater control over the precise location and number of deuterium atoms incorporated.
Another strategy involves the deuteration of the phenyl ring, resulting in compounds like Propafenone-(phenyl-d5) hydrochloride. medchemexpress.com More extensively deuterated versions, such as Propafenone-d7, have also been synthesized for various research applications. rsc.orgmedchemexpress.eu
Catalytic methods can also be employed for deuteration. An efficient process for deuterating β-amino C-H bonds in N-alkylamine-based compounds uses a Lewis acid catalyst like B(C₆F₅)₃ with acetone-d₆ as the deuterium source, achieving high levels of deuterium incorporation. nih.gov Such a method could potentially be adapted for the synthesis of specific Propafenone-d5 analogs.
| Deuterated Analog | CAS Number | Molecular Formula | Deuterium Position | Reference |
|---|---|---|---|---|
| This compound | 1398066-02-8 | C21H22D5NO3.HCl | Propyl group | |
| Propafenone-(phenyl-d5) hydrochloride | Not specified | C21H22D5NO3.HCl | Phenyl ring | medchemexpress.com |
| Propafenone-d7 Hydrochloride | Not specified | C21H20D7NO3.HCl | Not specified | rsc.orgmedchemexpress.eu |
Propafenone is metabolized in the body to active metabolites, primarily 5-hydroxypropafenone (B19502) and, to a lesser extent, 4-hydroxypropafenone. researchgate.net The synthesis of the deuterated versions of these metabolites is crucial for their use as internal standards in metabolic studies.
The synthesis of 5-Hydroxy this compound typically starts with the corresponding deuterated propafenone analog. smolecule.com A subsequent hydroxylation step, targeting the C5 position of the phenyl ring, yields the desired deuterated metabolite. The specific chemical name, 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-D5)-1-propanone hydrochloride, indicates that in this variant, the deuterium atoms are on the terminal phenyl ring. Other variants place the deuterium on the propylamino propoxy chain. alentris.orgglpbio.com Similarly, 4-Hydroxy this compound is synthesized to serve as a labeled standard for the corresponding minor metabolite. medchemexpress.eu
| Deuterated Metabolite | CAS Number | Molecular Formula | Reference |
|---|---|---|---|
| 5-Hydroxy this compound | 1215370-87-8 | C21H22D5NO4.HCl | synzeal.comsynzeal.com |
| 4-Hydroxy this compound | Not specified | Not specified | medchemexpress.eu |
| 5-Hydroxy Propafenone-d7 Hydrochloride | Not specified | C21H21D7ClNO4 | acanthusresearch.com |
Synthetic Pathways for Deuterated Propafenone Analogs
Methodologies for Characterization of Isotopic Enrichment
Confirming the level and position of deuterium incorporation is a critical step in the quality control of labeled compounds. Isotopic enrichment is defined as the mole fraction of the specific isotope at a given position, expressed as a percentage. isotope.com Several analytical techniques are employed for this characterization.
High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for this purpose. rsc.orgnih.gov HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the relative abundance of the ion peaks corresponding to the unlabeled (D₀) and various deuterated (D₁, D₂, etc.) species, the percentage of isotopic purity can be accurately calculated. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. rsc.org While proton (¹H) NMR is limited for highly deuterated compounds due to weak residual signals, Deuterium (²H or D-NMR) spectroscopy is an ideal alternative. sigmaaldrich.com D-NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the deuterium location within the molecular structure and allowing for the quantification of isotopic enrichment. sigmaaldrich.com
| Technique | Principle and Application |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio to distinguish and quantify different H/D isotopologues (D₀-Dₙ), allowing for the calculation of overall isotopic purity. rsc.orgnih.govresearchgate.net |
| Deuterium NMR (D-NMR) | Directly detects the deuterium signal, confirming the specific sites of isotopic labeling and providing insights into the relative percent isotopic purity. rsc.orgsigmaaldrich.com |
Methodologies for Purity Assessment of Deuterated Analogs
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the chemical purity of pharmaceutical compounds, including deuterated analogs. sussex-research.com When coupled with a detector such as a UV spectrophotometer or a mass spectrometer (LC-MS), HPLC can effectively separate the target compound from impurities. rsc.org This allows for the quantification of the deuterated analog relative to any detectable impurities, typically reported as a percentage (e.g., >95% purity by HPLC). sussex-research.com
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) provides a comprehensive analysis by combining the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This method can simultaneously confirm the identity, chemical purity, and isotopic purity of the compound in a single analysis. rsc.orgresearchgate.net
| Technique | Principle and Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates the deuterated compound from chemical impurities based on physical properties. Purity is typically assessed by comparing the area of the main peak to the total area of all peaks. sussex-research.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with MS detection to provide purity data along with mass confirmation of the target compound and identification of impurities. rsc.org |
Analytical Applications in Quantitative Bioanalysis
Role of Propafenone-d5 Hydrochloride as an Internal Standard in Mass Spectrometry
This compound is primarily used as an internal standard for the quantification of propafenone (B51707) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combioscience.co.uk
Isotope-dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. nih.gov The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (the compound of interest), such as this compound, to the sample before any processing steps. nih.govrsc.org This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium). rsc.org
Because the internal standard and the analyte behave almost identically during sample preparation, extraction, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. acs.org The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). rsc.org By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the analyte in the original sample can be achieved, effectively correcting for matrix effects and procedural inconsistencies. acs.org
In LC-MS/MS analysis, this compound is added to biological samples, such as plasma, to enable precise quantification of propafenone and its metabolites. scholarsresearchlibrary.com This technique is widely used in pharmacokinetic studies to monitor drug concentrations over time. oup.comnih.gov
Several validated LC-MS/MS methods have been developed for the simultaneous determination of propafenone and its active metabolites, 5-hydroxypropafenone (B19502) and N-depropylpropafenone. nih.govresearchgate.net These methods often employ a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. oup.comresearchgate.net The use of this compound as an internal standard ensures the accuracy and reliability of these assays, even at low concentrations. scholarsresearchlibrary.com For instance, a method was developed to quantify propafenone and 5-hydroxypropafenone in human plasma with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes. oup.com Another highly sensitive method achieved an LLOQ of 0.5 ng/mL and 0.25 ng/mL for propafenone and 5-hydroxypropafenone, respectively. scholarsresearchlibrary.com
The following table summarizes the parameters of a representative LC-MS/MS method using this compound as an internal standard:
| Parameter | Value |
| Analytes | Propafenone, 5-Hydroxypropafenone |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Chromatographic Column | Gemini C18 (75 x 4.6 mm, 3.0 µm) |
| Mobile Phase | 10mM Ammonium (B1175870) formate (B1220265) (pH 3.0): Methanol (B129727) (20:80 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| LLOQ (Propafenone) | 0.50 ng/mL |
| LLOQ (5-Hydroxypropafenone) | 0.25 ng/mL |
| Linearity (Propafenone) | 0.50-500.00 ng/mL |
| Linearity (5-Hydroxypropafenone) | 0.25-250.00 ng/mL |
| Data derived from a study on the simultaneous quantification of propafenone and its active metabolite in human plasma. scholarsresearchlibrary.com |
This compound also serves as an internal standard in GC-MS methods for the determination of propafenone. caymanchem.com While LC-MS/MS is more commonly used for propafenone analysis due to the polar nature of the drug and its metabolites, GC-MS can be a viable alternative, particularly for specific research applications. A novel and selective GC-MS/MS method was developed for the determination of propafenone in various tissues in a fatal poisoning case. mdpi.com This method demonstrated the applicability of GC-MS for quantifying propafenone across a wide range of concentrations, from therapeutic to lethal levels, in complex post-mortem samples. mdpi.com The use of an internal standard like this compound is critical in such analyses to ensure accurate quantification, especially in complex matrices like tissue homogenates. mdpi.com
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Development and Validation of Analytical Methods for Propafenone and its Metabolites in Biological Matrices
The development of robust and reliable analytical methods is essential for the accurate quantification of propafenone and its metabolites in biological fluids. This process involves optimizing both sample preparation and chromatographic separation to achieve the desired sensitivity, selectivity, and throughput.
Effective sample preparation is crucial for removing interferences from the biological matrix that can suppress the analyte signal in the mass spectrometer. While simple protein precipitation is often used, more advanced techniques like Hybrid Solid-Phase Extraction (SPE)-Precipitation have been employed to enhance sensitivity. scholarsresearchlibrary.comoup.com
Hybrid-SPE-Precipitation combines the simplicity of protein precipitation with the selectivity of SPE to specifically remove phospholipids (B1166683), which are a major source of ion suppression in LC-MS analysis. scholarsresearchlibrary.comsigmaaldrich.com In one study, this technique was used to develop a highly sensitive method for the simultaneous quantification of propafenone and 5-hydroxypropafenone in human plasma. scholarsresearchlibrary.com The Hybrid-SPE-Precipitation method resulted in a 10-fold higher sensitivity compared to a previously published method. scholarsresearchlibrary.com The mean recovery for both propafenone and its metabolite was over 80%, demonstrating the efficiency of this sample preparation approach. scholarsresearchlibrary.com
The steps involved in Hybrid-SPE-Precipitation typically include:
Addition of plasma to a well plate.
Precipitation of proteins by adding an organic solvent (e.g., acetonitrile (B52724) with formic acid) containing the internal standard.
Passing the mixture through a Hybrid-SPE cartridge that selectively retains phospholipids and precipitated proteins.
Collection of the resulting filtrate, which is free of major interferences and ready for LC-MS/MS analysis. sigmaaldrich.com
The goal of chromatographic separation is to resolve the analytes of interest from each other and from any remaining matrix components before they enter the mass spectrometer. For propafenone and its metabolites, reversed-phase liquid chromatography is commonly used. oup.comresearchgate.netresearchgate.net
The selection of the analytical column and mobile phase is critical for achieving optimal separation. C18 columns are frequently employed for the analysis of propafenone. oup.comnih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). oup.comresearchgate.netresearchgate.net The pH of the aqueous buffer is often adjusted to ensure the analytes are in their ionized form, which enhances their retention and peak shape. scholarsresearchlibrary.comoup.com
For example, in one method, chromatographic separation was achieved on a Gemini C18 column with a mobile phase of 10mM ammonium formate (pH 3.0) and methanol (20:80 v/v) at a flow rate of 0.5 mL/min. scholarsresearchlibrary.com This resulted in a short run time of 4.0 minutes, allowing for high-throughput analysis. scholarsresearchlibrary.com Another method utilized a Hedera ODS-2 C18 column with a mobile phase of methanol and 5 mM ammonium acetate solution containing 0.2% formic acid (pH 3.2) at a flow rate of 0.4 mL/min. oup.com
The following table provides examples of chromatographic conditions used in the analysis of propafenone and its metabolites:
| Parameter | Method 1 | Method 2 |
| Column | Gemini C18 (75 x 4.6 mm, 3.0 µm) | Hedera ODS-2 C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | 10mM Ammonium formate (pH 3.0): Methanol (20:80 v/v) | Methanol: 5 mM Ammonium acetate with 0.2% formic acid (pH 3.2) (68:32, v/v) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Run Time | 4.0 min | Not specified |
| Analytes | Propafenone, 5-Hydroxypropafenone | Propafenone, 5-Hydroxypropafenone |
| Data compiled from published analytical methods. scholarsresearchlibrary.comoup.com |
Mass Spectrometric Detection Parameter Optimization
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for the quantification of propafenone, optimizing the mass spectrometric parameters is essential for achieving high sensitivity and specificity. scholarsresearchlibrary.comnih.gov this compound, as the internal standard, undergoes the same ionization and fragmentation processes as the unlabeled propafenone. scholarsresearchlibrary.com
For the analysis of propafenone and its metabolites, a triple quadrupole mass spectrometer operating in the positive ionization mode is frequently used. scholarsresearchlibrary.comnih.gov The optimization process involves tuning the instrument to achieve the most abundant and stable precursor and product ions for both the analyte and the internal standard.
A study by Patel et al. (2017) outlines the optimized mass spectrometry parameters for propafenone and its metabolites, which would be applicable to its deuterated internal standard. The multiple reaction monitoring (MRM) transitions are key to the selectivity of the method. nih.gov
Table 1: Illustrative Mass Spectrometry Parameters for Propafenone and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propafenone | 342.30 | 116.20 | 27 |
| Propafenone-d5 | 347.1 | 121.1 | 28 |
| 5-Hydroxypropafenone | 358.30 | 116.20 | 31 |
| N-depropylpropafenone | 300.30 | 74.20 | Not Specified |
Note: Data compiled from a study that used a similar methodology. scholarsresearchlibrary.comnih.gov The exact parameters may vary depending on the specific instrument and experimental conditions.
Analytical Method Validation Parameters
The use of this compound as an internal standard is integral to the validation of analytical methods for propafenone quantification. Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. Key validation parameters, as demonstrated in various studies, include specificity, linearity, precision, accuracy, and the lower limit of quantification (LLOQ). scholarsresearchlibrary.comnih.gov
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. In one study, the analysis of six different batches of blank human plasma showed no significant interference at the retention times of propafenone and the internal standard, this compound. scholarsresearchlibrary.com
Linearity: A linear relationship between the concentration of the analyte and the instrumental response is established. A validated LC-MS/MS method for propafenone and its metabolite, 5-hydroxy propafenone, demonstrated linearity over a concentration range of 0.50-500.00 ng/mL for propafenone. scholarsresearchlibrary.com Another study showed linearity from 1 to 500 ng/mL for propafenone and 5-hydroxypropafenone. nih.gov
Precision and Accuracy: These parameters assess the closeness of repeated measurements and the agreement between the measured value and the true value. For propafenone, intra- and inter-day precision values were found to be lower than 6.1% (coefficient of variation, %CV), with accuracy ranging from 99.5% to 108.7%. scholarsresearchlibrary.com Another study reported intra- and inter-batch precision and bias to be less than 10% and 5%, respectively. nih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For propafenone, an LLOQ of 0.5 ng/mL in human plasma has been achieved, with a signal-to-noise ratio of ≥5. scholarsresearchlibrary.com Another method established an LLOQ of 1.0 ng/mL. nih.gov
Table 2: Summary of Analytical Method Validation Parameters for Propafenone using this compound as an Internal Standard
| Parameter | Propafenone | 5-Hydroxypropafenone | Reference |
| Linearity Range | 0.50-500.00 ng/mL | 0.25-250.00 ng/mL | scholarsresearchlibrary.com |
| LLOQ | 0.5 ng/mL | 0.25 ng/mL | scholarsresearchlibrary.com |
| Intra-day Precision (%CV) | < 6.1% | < 14.2% | scholarsresearchlibrary.com |
| Inter-day Precision (%CV) | < 6.1% | < 14.2% | scholarsresearchlibrary.com |
| Accuracy | 99.5-108.7% | 94.6-108.3% | scholarsresearchlibrary.com |
Standardization and Reference Material Development for Analytical Research
This compound plays a vital role as a reference material in analytical research. clearsynth.comlgcstandards.com As a stable isotope-labeled standard, it is essential for the development and validation of analytical methods, particularly those employing mass spectrometry. veeprho.comclearsynth.com
Suppliers of chemical standards provide this compound with a certificate of analysis, detailing its chemical purity and isotopic enrichment. caymanchem.com This ensures the reliability and accuracy of the quantitative data obtained using this material. For instance, it is often supplied with a chemical purity of ≥98% and a deuterium (B1214612) incorporation of ≥99% deuterated forms (d1-d5). caymanchem.com
The availability of well-characterized this compound as a reference standard is crucial for:
Method Development and Validation: It is used to establish the performance characteristics of new analytical methods. clearsynth.comsynzeal.com
Quality Control: It serves as a quality control material to ensure the ongoing performance of analytical assays. clearsynth.comsynzeal.com
Pharmacokinetic Studies: Its use as an internal standard allows for the accurate determination of propafenone concentrations in biological samples, which is fundamental for pharmacokinetic studies. veeprho.comresearchgate.net
Regulatory Compliance: The use of certified reference materials is often a requirement for methods submitted to regulatory agencies. synzeal.com
Pharmacokinetic and Metabolic Research Investigations
Elucidation of Propafenone (B51707) Metabolism Using Deuterated Analogs
The use of deuterated propafenone has been instrumental in studying its metabolic fate in humans. Following oral administration of deuterated propafenone, researchers can track the excretion and metabolic patterns of the drug and its metabolites in plasma, urine, bile, and feces by measuring the deuterium (B1214612) content. nih.gov Such studies have revealed that propafenone is almost completely absorbed and extensively metabolized, with very little of the unchanged drug being excreted. nih.govresearchgate.net
Characterization of Enzyme Systems Involved in Propafenone Biotransformation (e.g., Cytochrome P450 isoforms: CYP2D6, CYP3A4, CYP1A2)
The metabolism of propafenone is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.nethres.ca Specific isoforms involved are CYP2D6, CYP3A4, and CYP1A2. researchgate.netnih.govfda.gov
CYP2D6: This is the principal enzyme responsible for the 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (B19502). nih.govg-standaard.nlhpra.ie
CYP3A4 and CYP1A2: These isoforms are responsible for the N-dealkylation of propafenone to form another metabolite, N-depropylpropafenone (norpropafenone). nih.govg-standaard.nlhpra.ie
The involvement of these specific enzymes highlights the potential for drug-drug interactions. Co-administration of propafenone with drugs that inhibit these enzymes, such as certain antidepressants or antifungals, can lead to increased plasma concentrations of propafenone. nih.govhpra.ie For instance, quinidine (B1679956), a potent CYP2D6 inhibitor, can effectively convert a person from an extensive metabolizer to a poor metabolizer. fda.gov
Formation and Disposition of Deuterated Metabolites (e.g., 5-Hydroxy Propafenone-d5) in Biological Systems
Following the administration of deuterated propafenone, a variety of deuterated metabolites are formed. The most significant of these is 5-Hydroxy Propafenone-d5. pharmaffiliates.comsussex-research.comlgcstandards.com Studies have identified up to 11 metabolites, which account for the vast majority of the administered dose. nih.gov The primary metabolites are glucuronide and sulphate conjugates of 5-hydroxypropafenone and other hydroxylated forms. nih.gov The excretion of these metabolites occurs mainly through feces, with a smaller portion eliminated in the urine. nih.gov The use of deuterated standards like 5-Hydroxy Propafenone-d5 is essential for the accurate quantification of these metabolites in biological matrices during research. pharmaffiliates.com
Influence of Genetic Polymorphism on Propafenone Pharmacokinetics
Genetic variations in the enzymes that metabolize propafenone can significantly impact its pharmacokinetics and, consequently, patient response.
Role of CYP2D6 Genetic Variation in Drug Disposition
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to different metabolic phenotypes among individuals. nih.gov These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govjafib.com
Poor Metabolizers (PMs): Individuals who are PMs have little to no CYP2D6 enzyme activity. g-standaard.nl In these patients, the 5-hydroxylation pathway is minimal or absent, leading to slower metabolism of propafenone. hpra.ie This results in significantly higher plasma concentrations of the parent drug and a longer elimination half-life compared to extensive metabolizers. hpra.ienih.gov Approximately 6-10% of Caucasians are CYP2D6 poor metabolizers. nih.govhpra.ie
Extensive Metabolizers (EMs): In over 90% of patients, who are typically extensive metabolizers, propafenone is rapidly and extensively metabolized. g-standaard.nlhpra.ie In these individuals, the pharmacokinetics can be non-linear due to the saturation of the CYP2D6 pathway at higher doses. g-standaard.nlhpra.ie
Intermediate Metabolizers (IMs) and Ultrarapid Metabolizers (UMs): The clinical implications for IMs and UMs are also significant. For example, the CYP2D610 allele, common in East Asian populations, leads to decreased enzyme activity and is associated with the IM phenotype. nih.govamegroups.cn Studies have shown that individuals homozygous for the CYP2D610 allele have impaired metabolism of propafenone. amegroups.cn Conversely, UMs may metabolize the drug too quickly, potentially leading to subtherapeutic levels. researchgate.net
The table below summarizes the impact of CYP2D6 phenotype on propafenone pharmacokinetic parameters from a meta-analysis.
| Pharmacokinetic Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) |
|---|---|---|
| Peak Concentration (Cmax) | Significantly Higher | Lower |
| Area Under the Curve (AUC) | Significantly Higher | Lower |
| Elimination Half-life (t1/2) | Longer (approx. 17 hours) | Shorter (2-10 hours) |
| Metabolism | Slower, linear pharmacokinetics | Rapid, non-linear pharmacokinetics |
Data derived from multiple sources indicating general trends. hpra.ienih.gov
Methodologies for Phenotyping and Genotyping in Pharmacokinetic Studies
To understand and predict an individual's metabolic capacity for propafenone, both phenotyping and genotyping methods are employed in research.
Phenotyping: This involves administering a probe drug that is a known substrate for a specific enzyme and then measuring the ratio of the parent drug to its metabolite in urine or plasma. jafib.comamegroups.cn For CYP2D6, dextromethorphan (B48470) has been commonly used as a probe drug. amegroups.cn While phenotyping provides a direct measure of enzyme activity, it can be influenced by factors like co-administered drugs and requires the administration of a probe drug. amegroups.cnmdpi.com
Genotyping: This method involves analyzing an individual's DNA to identify specific genetic variations (alleles) in the CYP2D6 gene. g-standaard.nlamegroups.cn Allele-specific amplification methods are used to determine the genotype. amegroups.cn Genotyping is a reliable method to predict metabolic phenotype and overcomes the disadvantages of phenotyping, as it is not affected by external factors. amegroups.cn It is considered potentially beneficial to perform genotyping before initiating propafenone therapy to prevent adverse effects and ensure efficacy. g-standaard.nl
The following table lists some of the CYP2D6 alleles and their functional classification.
| Allele | Functionality | Associated Phenotype |
|---|---|---|
| 1, *2 | Normal Function | Extensive Metabolizer (EM) |
| 3, 4, *5, *6 | No Function | Poor Metabolizer (PM) |
| 10, *17, *41 | Decreased Function | Intermediate Metabolizer (IM) |
| Gene Duplication/Multiplication | Increased Function | Ultrarapid Metabolizer (UM) |
Data derived from multiple sources. g-standaard.nljafib.comamegroups.cnnih.gov
Protein Binding Dynamics of Propafenone and its Metabolites
The interaction of a drug with plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound (free) fraction is available to exert pharmacological effects and undergo metabolism and elimination. Propafenone and its primary active metabolite, 5-hydroxypropafenone, are known to bind extensively to plasma proteins.
In vitro studies have been instrumental in characterizing the binding of propafenone and 5-hydroxypropafenone (5-OH-PF) to various components of the blood. The primary binding protein for the basic drug propafenone is alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.govresearchgate.net Research has shown that the binding of both propafenone and 5-OH-PF to serum and isolated AAG solutions is pH-dependent. nih.govresearchgate.net
Propafenone demonstrates extensive and concentration-dependent binding to AAG. nih.govnih.gov At therapeutic plasma concentrations (0.5-2 µg/mL), propafenone is more than 95% bound to proteins. fda.gov One study quantified the unbound portion, or free fraction, of propafenone as just 0.08 (± 0.02) when bound to AAG, indicating very high affinity. nih.gov In contrast, its metabolite, 5-OH-PF, exhibits more moderate binding to AAG, with a significantly larger free fraction of 0.54 (± 0.10). nih.gov
| Compound | Binding Protein | Mean Free Fraction (± SD) |
| Propafenone | Alpha-1-Acid Glycoprotein (AAG) | 0.08 (± 0.02) nih.gov |
| 5-Hydroxypropafenone | Alpha-1-Acid Glycoprotein (AAG) | 0.54 (± 0.10) nih.gov |
Binding to other plasma proteins has also been investigated. The removal of lipoproteins from serum did not significantly alter the free fraction of propafenone, but it did cause a notable increase in the free fraction of 5-OH-PF, suggesting that lipoproteins play a role in binding the metabolite. nih.gov Over the concentration ranges examined, the binding of both compounds to human serum albumin, high-density lipoproteins, low-density lipoproteins, and very-low-density lipoproteins was found to be concentration-independent. nih.gov
Furthermore, the distribution of propafenone and 5-OH-PF into red blood cells was found to be extensive when studied in a buffer solution. nih.gov However, when serum was used as the supernatant, the amount of both compounds distributing into red blood cells decreased substantially, highlighting the strong competitive binding affinity for plasma proteins like AAG. nih.govresearchgate.net
Equilibrium dialysis stands out as a cornerstone in vitro technique for assessing the protein binding of propafenone and its metabolites. nih.govnih.govtandfonline.com This method involves placing the plasma or protein solution containing the drug on one side of a semipermeable membrane and a protein-free buffer on the other. The membrane allows small molecules like the free drug to pass through but retains large protein molecules. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the direct measurement of the unbound drug and subsequent calculation of the free fraction. nih.gov
The application of equilibrium dialysis has confirmed the concentration-dependent nature of propafenone's binding in serum. nih.gov It has also enabled the characterization of specific binding sites, identifying a high-affinity, low-capacity binding site and a low-affinity, high-capacity site for propafenone in normal human serum. nih.gov While equilibrium dialysis is a primary method, other techniques such as ultrafiltration and various chromatographic approaches are also utilized in the broader field of drug-protein binding analysis. researchgate.netsav.sk
In vitro Binding Studies (e.g., to serum proteins like alpha-1-acid glycoprotein, lipoproteins, red blood cells)
Pharmacokinetic Modeling and Simulation Studies
Pharmacokinetic modeling is essential for quantifying how a drug is absorbed, distributed, metabolized, and excreted (ADME). Propafenone-d5 Hydrochloride is a vital tool in these studies, enabling precise measurements that form the basis of robust modeling.
Deuterated analogs such as this compound are indispensable in modern pharmacokinetic research. Their primary use is as stable isotope-labeled internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The inclusion of a known quantity of the deuterated standard in a biological sample (e.g., plasma) allows for highly accurate and precise quantification of the non-labeled drug and its metabolites by correcting for variations during sample preparation and analysis. researchgate.net
The high-quality concentration-time data generated using these methods are then used in pharmacokinetic analysis, which is typically approached in two ways:
Non-Compartmental Analysis (NCA): This model-independent approach uses algebraic equations, primarily the trapezoidal rule, to calculate key pharmacokinetic parameters directly from the observed data. allucent.com These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). allucent.comnih.gov NCA provides a straightforward assessment of drug exposure. researchgate.net
Compartmental Analysis: This method uses mathematical models to describe the body as a series of one or more interconnected compartments (e.g., central, peripheral). allucent.com The movement of the drug between compartments is defined by rate constants. Propafenone's pharmacokinetics have been successfully described using a two-compartment model following intravenous administration. fda.gov
The precise data obtained with the aid of Propafenone-d5 are crucial for building and validating both NCA and compartmental models, providing a comprehensive understanding of propafenone's disposition in the body.
PK-PD modeling aims to establish a quantitative relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). nih.govresearchgate.net For propafenone, a key pharmacodynamic marker is the prolongation of the PR interval on an electrocardiogram (ECG), which reflects its antiarrhythmic activity. nih.govnih.gov
Studies in healthy subjects have shown a characteristic delay, or hysteresis, between the peak plasma concentration of propafenone and the maximum observed effect on the PR interval. nih.govamegroups.cn This indicates that the plasma concentration is not in direct equilibrium with the concentration at the site of action (the myocardium). To account for this, PK-PD models incorporate a hypothetical "effect compartment" to link the plasma concentration (Cp) to the effect-site concentration (Ce). nih.gov
The relationship between the effect-site concentration (Ce) and the pharmacological effect (E) for propafenone has been successfully described using a sigmoid Emax model. nih.govamegroups.cn This model characterizes the maximum effect (Emax), the concentration producing 50% of the maximum effect (Ce50), and a factor describing the steepness of the concentration-response curve.
Research has also demonstrated that genetic factors, such as the CYP2D6 metabolizer status, significantly influence both the pharmacokinetics and the pharmacodynamics of propafenone. nih.gov For instance, intermediate metabolizers (IM) show a higher drug exposure (AUC) but also require a higher effect-site concentration (Ce50) to achieve the same effect compared to extensive metabolizers (EM). nih.govamegroups.cn
| CYP2D6 Phenotype | AUC (µg·h·L⁻¹) (± SD) | Ce50 (µg/L) (± SD) |
| Extensive Metabolizers (EM) | 2948 (± 1230) nih.gov | 359 (± 123) nih.gov |
| Intermediate Metabolizers (IM) | 5126 (± 1030) nih.gov | 747 (± 281) nih.gov |
These PK-PD models are crucial for optimizing therapy, as they elucidate how differences in drug metabolism can alter not just drug levels, but the ultimate clinical response to those levels. nih.govmdpi.com
Mechanistic and Electrophysiological Research of Propafenone Facilitated by Deuterated Analogs
Modulation of Cardiac Ion Channels
Propafenone (B51707) exerts its antiarrhythmic effects through complex interactions with multiple cardiac ion channels. nih.gov Its primary classification is as a Class Ic antiarrhythmic, but it also demonstrates effects on potassium and calcium channels. patsnap.comdrugbank.com Deuterated standards are indispensable for the concentration-response studies that elucidate the specifics of these interactions.
Propafenone's principal mechanism of action is the potent blockade of fast inward sodium channels (INa) in cardiac cells, which is characteristic of Class Ic antiarrhythmic agents. patsnap.comdrugbank.com This action reduces the fast inward current carried by sodium ions, particularly in Purkinje fibers and, to a lesser degree, in myocardial fibers. drugbank.comhres.ca The blockade leads to a significant reduction in the upstroke velocity (Phase 0) of the cardiac action potential. hres.catargetmol.com This effect slows the conduction velocity within the heart, which is a key mechanism for interrupting reentrant tachycardias. researchgate.netcvpharmacology.com
The interaction with the sodium channel is state-dependent, with propafenone preferentially binding to channels in the open and inactivated states. scbt.comahajournals.org It exhibits slow onset and offset kinetics, meaning it binds to and dissociates from the sodium channel receptor slowly. researchgate.netahajournals.org This "slow-in, slow-out" property results in a marked, use-dependent depression of intracardiac conduction. ahajournals.orgahajournals.org The ability to accurately measure propafenone concentrations in tissue and plasma samples, facilitated by the use of Propafenone-d5 Hydrochloride as an internal standard, is critical for correlating the degree of sodium channel blockade with heart rate and rhythm. caymanchem.comcaymanchem.com
HERG Channels: Propafenone blocks the human ether-à-go-go-related gene (HERG) potassium channels, which are responsible for the rapid component of the delayed rectifier potassium current (IKr). drugbank.comresearchgate.net This blockade is concentration- and voltage-dependent. drugbank.com Studies have shown that propafenone and its active metabolite, 5-hydroxypropafenone (B19502), inhibit HERG current to a similar extent, predominantly by binding to the open state of the channel. researchgate.netoup.com The half-maximal inhibitory concentration (IC50) for HERG channel blockade has been reported to be in the micromolar range, with some studies indicating an IC50 of 390 nM (0.39 µM). drugbank.comresearchgate.net
ATP-sensitive Potassium Channels (IKATP): Research demonstrates that propafenone blocks ATP-sensitive K+ channels in both atrial and ventricular cardiomyocytes. caymanchem.comcaymanchem.com The IC50 values for this inhibition were found to be 1.26 µM in atrial cells and 4.94 µM in ventricular cells. caymanchem.comcaymanchem.com
Transient Outward Current (Ito): Propafenone also blocks the transient outward potassium current (Ito). medchemexpress.eu The reported IC50 for this action is 4.9 µM. medchemexpress.eu
The precise quantification of propafenone, enabled by deuterated standards, is essential for these studies to accurately determine the IC50 values and understand the clinical relevance of potassium channel modulation. daicelpharmastandards.com
| Ion Channel/Current | Tissue/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| L-type Calcium Current (ICa) | Guinea Pig Ventricular Myocytes | 5 | caymanchem.comnih.govcapes.gov.br |
| HERG/IKr | Expressed in CHO cells / Oocytes | 0.39 - 15 | drugbank.comresearchgate.net |
| ATP-sensitive K+ Current (IKATP) | Rabbit Atrial Monocytes | 1.26 | caymanchem.comcaymanchem.com |
| ATP-sensitive K+ Current (IKATP) | Rabbit Ventricular Monocytes | 4.94 | caymanchem.comcaymanchem.com |
| Transient Outward K+ Current (Ito) | Not Specified | 4.9 | medchemexpress.eu |
Potassium Channel Interactions (e.g., HERG, ATP-sensitive, transient outward)
Beta-Adrenergic Receptor Modulatory Effects
In addition to its ion channel blocking activities, propafenone exhibits non-selective beta-adrenergic blocking (beta-blocking) properties. patsnap.comdrugbank.comnih.gov This action is considered a secondary but clinically significant component of its mechanism. nih.govpatsnap.com Studies comparing propafenone to propranolol, a classic beta-blocker, have shown that propafenone's affinity for beta-adrenergic receptors is approximately 1/40th to 1/50th that of propranolol. hres.canih.gov
Electrophysiological Effects at Cellular and Tissue Levels
The combined effects of propafenone on sodium, potassium, and calcium channels, along with its beta-blocking activity, translate into distinct changes in the cardiac action potential and tissue electrophysiology. drugbank.comresearchgate.net
Propafenone's electrophysiological signature is a direct consequence of its multichannel-blocking properties. hres.ca
Upstroke Velocity (Vmax): As a direct result of its potent fast sodium channel blockade, propafenone markedly reduces the maximum rate of rise (Vmax or Phase 0) of the action potential in atrial and ventricular muscle and Purkinje fibers. hres.caresearchgate.netahajournals.org This effect is frequency- and voltage-dependent. ahajournals.org
Refractory Period: Propafenone prolongs the effective refractory period (ERP) in the atria, AV node, and ventricles. nih.govhres.caahajournals.org This effect, combined with the slowing of conduction, is crucial for its antiarrhythmic efficacy, particularly in preventing reentrant arrhythmias. researchgate.netahajournals.org
Spontaneous Automaticity: The drug depresses Phase 4 spontaneous automaticity, which is the intrinsic pacemaker activity of cardiac cells. drugbank.comhres.catargetmol.com This action helps to suppress ectopic beats and abnormal rhythms originating from sites other than the sinoatrial node.
Triggered Activity: Propafenone effectively suppresses triggered activity that arises from delayed afterdepolarizations (DADs), which can initiate certain types of ventricular arrhythmias. researchgate.net It has been shown to reversibly suppress triggered rhythms in ischemic Purkinje fibers by decreasing the rate of rise of the DADs until they fail to reach the threshold potential. researchgate.net
The following table summarizes the key electrophysiological effects of propafenone. The precise quantification of these effects in research settings relies on accurate drug concentration measurements, for which deuterated internal standards like this compound are essential.
| Parameter | Effect | Primary Mechanism | Reference |
|---|---|---|---|
| Action Potential Upstroke Velocity (Vmax) | Markedly Decreased | Sodium Channel Blockade | hres.caresearchgate.netahajournals.org |
| Effective Refractory Period (ERP) | Prolonged | Sodium and Potassium Channel Blockade | nih.govhres.caahajournals.org |
| Spontaneous Automaticity | Depressed/Reduced | Sodium Channel Blockade | drugbank.comhres.catargetmol.com |
| Triggered Activity (from DADs) | Suppressed | Sodium Channel Blockade | researchgate.net |
| Conduction Velocity | Slowed | Sodium Channel Blockade | patsnap.comresearchgate.net |
Methodologies for In vitro Electrophysiological Studies (e.g., patch-clamp technique)
The investigation into the electrophysiological properties of propafenone at the cellular level is crucial for understanding its antiarrhythmic mechanisms. These studies are significantly enhanced by the use of deuterated analogs like this compound. While the deuterated compound itself is not typically the primary agent studied for its direct effects on ion channels, it serves a vital role as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.com This allows for the precise and accurate quantification of the non-deuterated propafenone concentrations in the experimental solutions, ensuring the reliability and reproducibility of the dose-response data obtained from electrophysiological assays. clearsynth.com
The principal methodology for these in vitro investigations is the patch-clamp technique, a versatile electrophysiological tool that allows for the recording of ionic currents across the cell membrane of single cells. researchgate.netthe-scientist.com This method, for which Erwin Neher and Bert Sakmann were awarded the Nobel Prize, has been instrumental in characterizing the interaction of propafenone and its metabolites with specific cardiac ion channels. the-scientist.com
The whole-cell configuration of the patch-clamp technique is most commonly employed in these studies. researchgate.netdrugbank.comnih.govresearchgate.net In this setup, a glass micropipette with a very fine tip is sealed onto the membrane of an isolated cardiac myocyte or a cell from a stable expression system (e.g., Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells) transfected with a specific ion channel gene. researchgate.netdrugbank.comresearchgate.net A short pulse of suction is then applied to rupture the membrane patch, allowing the electrode in the pipette direct electrical access to the cell's interior. This configuration enables the measurement of the sum of currents flowing through all the ion channels in the entire cell membrane. the-scientist.com
Researchers apply specific voltage protocols—a series of controlled changes in membrane potential—to elicit the opening, closing, and inactivation of different ion channels. researchgate.netnih.gov By recording the resulting currents in the absence and presence of various concentrations of propafenone, its direct effects on channel function can be quantified.
Detailed Research Findings from Patch-Clamp Studies:
Patch-clamp studies have revealed that propafenone is a multi-channel blocker, though its primary classification is as a Class Ic antiarrhythmic due to its potent inhibition of the cardiac sodium channel (INa). nih.govresearchgate.netjove.com
Sodium Channel (INa) Blockade: Propafenone demonstrates a potent, use-dependent, and voltage-dependent block of the fast sodium current. nih.govresearchgate.net Studies on guinea pig ventricular cells using the whole-cell patch-clamp technique have shown that both (R)- and (S)-enantiomers of propafenone shift the steady-state inactivation of the sodium channel to more negative potentials, with the (S)-form being more potent. nih.gov This action slows the upstroke of the cardiac action potential and reduces conduction velocity, which is a key mechanism for terminating re-entrant arrhythmias. researchgate.netahajournals.org
hERG (IKr): The rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG), is a critical target for many antiarrhythmic drugs. Propafenone has been shown to block hERG channels. researchgate.netdrugbank.comnih.gov Studies in hERG-transfected CHO cells and Xenopus oocytes demonstrated that propafenone inhibits hERG currents in a concentration- and voltage-dependent manner. researchgate.netnih.gov For instance, 2 µM of propafenone inhibited hERG current by approximately 78.7% in CHO cells. researchgate.netdrugbank.com This blockade is considered to be of lower potency compared to its sodium channel effects and is why propafenone is less associated with Torsade de Pointes than other drugs that potently block hERG. oup.com
Ito and IKur: In human atrial myocytes, propafenone inhibits the transient outward potassium current (Ito) and the ultrarapid delayed rectifier potassium current (IKur or Isus) at clinically relevant concentrations. nih.gov The block appears to be preferential for the open state of the channels. nih.gov
IKs: Propafenone also blocks the slow component of the delayed rectifier current (IKs), although it is less potent in this action compared to its effect on IKr. ahajournals.org
These detailed in vitro electrophysiological studies, facilitated by the analytical precision afforded by deuterated standards like this compound, provide the mechanistic foundation for understanding the clinical efficacy and potential proarrhythmic risks of propafenone therapy.
Interactive Data Table: Effect of Propafenone on Cardiac Ion Channels
| Compound | Ion Channel | Cell Type | Concentration | Effect | Citation |
|---|---|---|---|---|---|
| Propafenone | hERG (IKr) | CHO Cells | 2 µM | 78.7% inhibition | researchgate.netdrugbank.com |
| 5-Hydroxypropafenone | hERG (IKr) | CHO Cells | 2 µM | 71.1% inhibition | researchgate.netdrugbank.com |
| Propafenone | hERG (IKr) | Xenopus Oocytes | 13-15 µM | IC50 | nih.gov |
| Propafenone | Sodium Channel | Guinea Pig Ventricular Myocytes | 10 µM | Significant shift in steady-state inactivation | nih.gov |
| Propafenone | Ito | Human Atrial Myocytes | 4.9 µM | IC50 | nih.gov |
| Propafenone | IKur (Isus) | Human Atrial Myocytes | 8.6 µM | IC50 | nih.gov |
| Propafenone | Delayed Rectifier K+ Current (Total IK) | Guinea Pig Ventricular Myocytes | 5 µM | 41.6% decrease in IK,max | ahajournals.org |
Drug Drug Interaction Mechanisms and Investigative Approaches
Cytochrome P450 Enzyme Inhibition and Induction Studies with Propafenone (B51707)
Propafenone is extensively metabolized in the liver, primarily by three key cytochrome P450 isoenzymes: CYP2D6, CYP3A4, and CYP1A2. g-standaard.nlnih.gov CYP2D6 is responsible for the 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (B19502), while CYP3A4 and CYP1A2 mediate the N-dealkylation to another active metabolite, norpropafenone. g-standaard.nlnih.govnih.gov Given its reliance on these major metabolic pathways, propafenone is susceptible to interactions with drugs that inhibit or induce these enzymes. Furthermore, propafenone and its metabolites can themselves act as inhibitors of these same enzymes, creating a complex potential for bidirectional interactions. innovationsincrm.comresearchgate.net
Impact of Concomitant Medications on CYP2D6, CYP3A4, and CYP1A2 Activity
The co-administration of drugs that modulate the activity of CYP2D6, CYP3A4, or CYP1A2 can significantly alter the plasma concentrations of propafenone, potentially leading to altered efficacy or an increased risk of adverse events.
Inhibitors: Drugs that inhibit these metabolic pathways can lead to increased plasma levels of propafenone. nih.gov Potent inhibitors of CYP2D6, such as quinidine (B1679956), can effectively convert a patient from an extensive metabolizer to a poor metabolizer phenotype by blocking the 5-hydroxylation pathway. This leads to a substantial increase in propafenone plasma concentrations and a decrease in the formation of its 5-hydroxy metabolite. Similarly, inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir, erythromycin, grapefruit juice) and CYP1A2 (e.g., amiodarone) can also increase systemic exposure to propafenone. innovationsincrm.com The simultaneous use of both a CYP2D6 inhibitor (like desipramine, paroxetine, or sertraline) and a CYP3A4 inhibitor is particularly hazardous and should be avoided, as it can lead to a significant increase in propafenone concentration. nih.gov
Inducers: Conversely, drugs that induce the activity of these enzymes can decrease the plasma concentration of propafenone, potentially reducing its antiarrhythmic efficacy. Phenobarbital and rifampin, known inducers of CYP3A4, can enhance the metabolism of propafenone, leading to lower plasma levels. hres.ca Chronic use of these agents requires monitoring of the therapeutic response to propafenone. hres.ca
Propafenone as an Inhibitor: Propafenone itself is a potent inhibitor of CYP2D6. g-standaard.nlresearchgate.net This means it can increase the plasma concentrations of other drugs that are metabolized by this enzyme, such as the beta-blockers metoprolol (B1676517) and propranolol, and some antidepressants. nih.gov For instance, co-administration of propafenone can lead to a two- to five-fold increase in the steady-state levels of metoprolol. researchgate.net Propafenone is also considered a weak-to-moderate competitive inhibitor of CYP1A2, which was demonstrated in a study where it decreased the oral clearance of caffeine (B1668208). researchgate.net
The following interactive table summarizes the effects of various drugs on propafenone metabolism and the effect of propafenone on other drugs.
| Interacting Drug/Substance | Affected Enzyme | Effect on Propafenone Levels | Effect of Propafenone on Interacting Drug Levels | Mechanism of Interaction |
| Quinidine | CYP2D6 | ▲ Increase | N/A | Potent Inhibition |
| Ritonavir | CYP2D6, CYP3A4 | ▲ Increase | N/A | Inhibition |
| Ketoconazole | CYP3A4 | ▲ Increase | N/A | Inhibition |
| Erythromycin | CYP3A4 | ▲ Increase | N/A | Inhibition |
| Grapefruit Juice | CYP3A4 | ▲ Increase | N/A | Inhibition |
| Cimetidine | CYP2D6, CYP3A4, CYP1A2 | ▲ Increase | N/A | Inhibition |
| Fluoxetine/Paroxetine | CYP2D6 | ▲ Increase | ▲ Increase | Inhibition |
| Amiodarone | CYP1A2 | ▲ Increase | N/A | Inhibition |
| Rifampin | CYP3A4 | ▼ Decrease | N/A | Induction |
| Phenobarbital | CYP3A4 | ▼ Decrease | N/A | Induction |
| Metoprolol/Propranolol | CYP2D6 | N/A | ▲ Increase | Propafenone inhibits CYP2D6 |
| Desipramine | CYP2D6 | N/A | ▲ Increase | Propafenone inhibits CYP2D6 |
| Digoxin | P-glycoprotein | N/A | ▲ Increase | Propafenone inhibits P-gp |
| Warfarin | Unknown | N/A | ▲ Increase | Unknown |
| Theophylline | CYP1A2 | N/A | ▲ Increase | Propafenone inhibits CYP1A2 |
| Caffeine | CYP1A2 | N/A | ▲ Increase | Propafenone inhibits CYP1A2 |
Table Key: ▲ = Increase, ▼ = Decrease, N/A = Not Applicable
Methodologies for In vitro and In vivo Interaction Assessment Using Deuterated Probes
The investigation of drug-drug interactions relies on a variety of methodologies, both in vitro and in vivo, to predict and confirm clinically significant effects. The use of stable isotope-labeled compounds, such as Propafenone-d5 Hydrochloride, represents a sophisticated and powerful tool in this assessment, particularly for in vivo studies. nih.govmusechem.comsymeres.com
In Vitro Assessment:
Human Liver Microsomes: This is a common in vitro system used to study the metabolism of drugs. europa.eu By incubating propafenone with human liver microsomes in the presence of specific inhibitors or antibodies for CYP2D6, CYP3A4, and CYP1A2, researchers can identify the contribution of each enzyme to its metabolism. nih.gov These systems can also be used to determine the inhibitory potential of propafenone on the metabolism of other probe substrates.
Recombinant Human CYPs: Systems using cDNA-expressed specific human CYP enzymes can provide definitive evidence of which enzyme is responsible for a particular metabolic pathway. nih.gov
Cell-Based Assays: Cultured cell lines, such as hepatocytes or kidney cell lines (e.g., Madin-Darby canine kidney cells), are used to study not only metabolism but also transporter-mediated interactions, such as those involving P-glycoprotein. nih.govmdpi.com
In Vivo Assessment and the Role of Deuterated Probes: In vivo DDI studies are essential to confirm the clinical relevance of interactions predicted from in vitro data. regulations.govnih.gov A significant methodological advancement in this area is the use of stable isotope-labeled drugs, like this compound. Deuterium (B1214612) labeling involves replacing one or more hydrogen atoms in a drug molecule with its stable, heavier isotope, deuterium. nih.govsymeres.com This creates a molecule that is chemically identical in its pharmacological action but can be distinguished from the unlabeled drug by mass spectrometry. researchgate.netnih.gov
The primary advantage of using a deuterated probe such as this compound is the ability to administer it to subjects who are already on a stable regimen of the unlabeled drug. researchgate.net This "stable isotope co-administration technique" allows for the precise assessment of changes in drug pharmacokinetics, such as clearance and bioavailability, without the need to discontinue a patient's necessary therapy. nih.gov For example, in a study assessing the induction effect of rifampin on propafenone metabolism, elderly subjects received a single oral dose of deuterated propafenone after a course of rifampin. This allowed researchers to accurately measure the increased clearance of propafenone due to enzyme induction, separate from the baseline pharmacokinetics.
This methodology is invaluable for:
Studying enzyme induction: It allows for the quantification of increased metabolic clearance.
Investigating auto-induction: It can determine if a drug induces its own metabolism over time. researchgate.net
Assessing bioavailability: It can be used to compare different formulations or the effect of food on drug absorption. nih.gov
This compound serves as an essential tool in these advanced pharmacokinetic studies, enabling a more precise and ethical investigation of drug-drug interactions in a clinical setting. nih.govmusechem.com
Mechanistic Insights into Altered Propafenone Pharmacokinetics due to Interactions
The drug-drug interactions involving propafenone result in altered pharmacokinetics through several distinct mechanisms, primarily centered on metabolic enzymes and drug transporters. These alterations can affect the drug's bioavailability, clearance, and elimination half-life.
A primary mechanism is the competitive inhibition of CYP enzymes. Propafenone and a co-administered drug may both be substrates for the same enzyme, leading them to compete for the active site. researchgate.net A study investigating the interaction between propafenone and caffeine demonstrated that propafenone competitively inhibits CYP1A2, the enzyme that metabolizes caffeine. researchgate.net This resulted in a significant decrease in caffeine's oral clearance and an increase in its elimination half-life. researchgate.net Similarly, potent CYP2D6 inhibitors like quinidine compete with propafenone for metabolism, drastically reducing its clearance and more than doubling its steady-state plasma concentrations.
Another critical mechanism, particularly relevant for interactions with drugs like digoxin, is the inhibition of the P-glycoprotein (P-gp) transporter . innovationsincrm.comnih.govjacc.org P-gp is an efflux transporter found in various tissues, including the renal tubules, where it actively secretes drugs into the urine. innovationsincrm.comjacc.org Propafenone has been shown to be an inhibitor of P-gp. innovationsincrm.comnih.gov When co-administered with digoxin, a P-gp substrate, propafenone inhibits its renal secretion. nih.govjacc.org This leads to a decrease in the renal and non-renal clearance of digoxin, resulting in increased serum concentrations. drugs.com This interaction primarily affects digoxin's clearance and volume of distribution rather than its absorption. jacc.org
The genetic polymorphism of CYP2D6 adds another layer of complexity. Individuals who are "poor metabolizers" have deficient CYP2D6 activity and rely more heavily on the CYP3A4 and CYP1A2 pathways for propafenone metabolism. g-standaard.nldrugs.com In these individuals, the co-administration of a CYP3A4 inhibitor can lead to a more pronounced increase in propafenone levels than in "extensive metabolizers". drugs.com
The pharmacokinetic consequences of these interactions are significant. Inhibition of metabolizing enzymes or transporters leads to:
Decreased Clearance: The rate at which the drug is removed from the body is reduced, leading to its accumulation. hres.ca
Increased Bioavailability: For drugs with high first-pass metabolism, inhibition of gut wall or hepatic enzymes can lead to a greater fraction of the administered dose reaching systemic circulation. hres.ca For example, in patients with severe liver dysfunction, the bioavailability of propafenone can increase to approximately 70% compared to 3-40% in those with normal function. hres.ca
Prolonged Elimination Half-Life: The time it takes for the drug concentration to reduce by half is extended, leading to a longer duration of exposure. hres.ca
Conversely, enzyme induction results in increased clearance and decreased bioavailability , potentially leading to sub-therapeutic drug levels. hres.ca Understanding these specific mechanisms is crucial for predicting, managing, and avoiding clinically significant drug-drug interactions with propafenone.
Future Directions in Propafenone D5 Hydrochloride Research
Advanced Analytical Techniques for Enhanced Quantitation and Metabolite Profiling
The precision of analytical quantification is paramount in pharmacology. Propafenone-d5 Hydrochloride is integral to achieving high accuracy and sensitivity in the measurement of propafenone (B51707) and its metabolites in biological samples. nih.gov The use of a stable isotope-labeled internal standard like Propafenone-d5 is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. lcms.cznih.gov
Researchers have developed sensitive methods using high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) to determine the concentrations of propafenone and its phase I and phase II metabolites in human plasma and urine. nih.gov In these assays, Propafenone-d5 and its corresponding deuterated metabolite analogs serve as the internal standards, correcting for variability during sample preparation and analysis. nih.govresearchgate.net This approach allows for the reliable quantification of the parent drug and its key metabolites, such as 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP), which themselves have pharmacological activity. scholarsresearchlibrary.comnih.gov
The development of rapid and sensitive LC-MS/MS methods enables the simultaneous quantification of propafenone and its active metabolites with short run times and low limits of quantification, which is crucial for detailed pharmacokinetic studies. scholarsresearchlibrary.com For instance, a method using a Hybrid-SPE-Precipitation technique for sample preparation achieved a limit of quantification of 0.5 ng/mL for propafenone and 0.25 ng/mL for 5-hydroxypropafenone in human plasma. scholarsresearchlibrary.com The precision and accuracy of these methods are consistently high, demonstrating the robustness that deuterated internal standards bring to bioanalysis. nih.govscholarsresearchlibrary.com
Table 1: Analytical Methods for Propafenone Quantitation Using Deuterated Internal Standards
| Technique | Analytes Measured | Internal Standard | Biological Matrix | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|
| HPLC-ESI-MS | Propafenone, 5-Hydroxypropafenone, N-Despropylpropafenone, Propafenone Glucuronides | Respective Deuterated Analogues | Human Plasma | 10 pmol/ml (Propafenone, 5-OHP, Glucuronides), 20 pmol/ml (N-Despropylpropafenone) | nih.gov |
| LC-MS/MS | Propafenone, 5-Hydroxypropafenone, N-Depropylpropafenone | Carbamazepine (as IS) | Human K2EDTA Plasma | 10 ng/ml | researchgate.net |
| LC-MS/MS | Propafenone, 5-Hydroxypropafenone | This compound | Human Plasma | 0.5 ng/mL (Propafenone), 0.25 ng/mL (5-Hydroxypropafenone) | scholarsresearchlibrary.com |
Integration of Deuterated Analogs in Systems Pharmacology Studies
Systems pharmacology aims to understand the effects of a drug on the body as a whole, integrating pharmacokinetics (PK) and pharmacodynamics (PD) at a network level. Deuterated analogs are invaluable in these studies. While this compound is primarily used as an analytical tool, the principles behind its stability and detection are central to modern pharmacokinetic research. caymanchem.combioscience.co.uk
Furthermore, the study of deuterated compounds themselves provides insight into metabolic pathways. The deuterium (B1214612) kinetic isotope effect (DKIE) is a phenomenon where the substitution of a hydrogen atom with a deuterium atom strengthens the chemical bond (C-D vs. C-H). nih.gov This can slow down metabolic reactions that involve the cleavage of this bond, thereby altering a drug's pharmacokinetic profile. nih.govcdnsciencepub.com By studying how deuteration at specific sites affects metabolism, researchers can gain a deeper understanding of the enzymatic processes involved and how they influence a drug's absorption, distribution, metabolism, and excretion (ADME). cdnsciencepub.comnih.gov This knowledge is a cornerstone of building predictive systems pharmacology models.
Table 2: Key Metabolites of Propafenone Investigated in Pharmacokinetic Studies
| Metabolite Name | Abbreviation | Metabolic Pathway | Pharmacological Activity | Reference |
|---|---|---|---|---|
| 5-Hydroxypropafenone | 5-OHP | Hydroxylation (CYP2D6) | Active, antiarrhythmic | scholarsresearchlibrary.comnih.govnih.gov |
| N-Depropylpropafenone | NDPP | N-Despropylation | Active, antiarrhythmic | scholarsresearchlibrary.comnih.gov |
| Propafenone Glucuronides | - | Phase II Glucuronidation | Considered inactive | nih.gov |
| 4-Hydroxypropafenone | 4-OHP | Hydroxylation | Metabolite | nih.govmedchemexpress.eu |
Novel Applications in Preclinical Drug Discovery and Development Research
The use of deuterium in medicinal chemistry has evolved from a niche labeling technique to a mainstream strategy in drug discovery. nih.gov This approach, often called "deuterium editing" or the "deuterium switch," involves intentionally replacing hydrogen with deuterium at metabolically vulnerable sites within a drug molecule to improve its properties. nih.govnih.gov The goal is to enhance the metabolic stability of the compound, which can lead to an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and potentially reduced dosing frequency. unibestpharm.com
Deuteration can also alter metabolic pathways to reduce the formation of toxic or non-selective metabolites, thereby improving a drug's safety and selectivity profile. nih.govunibestpharm.com The successful development and approval of drugs like deutetrabenazine and deucravacitinib (B606291) have validated this strategy. nih.gov Deucravacitinib, for example, incorporates deuterium to prevent the formation of a non-selective metabolite, preserving the drug's high specificity for its target kinase. nih.govunibestpharm.com
While this compound is primarily an analytical standard, its synthesis embodies the principles that are now being applied in de novo drug design. bioscience.co.uk The ability to strategically deuterate molecules allows medicinal chemists to fine-tune ADME properties at an early stage of preclinical development. nih.gov This can help overcome pharmacokinetic shortcomings of promising lead compounds. nih.gov Moreover, creating deuterated versions of existing drugs can provide new intellectual property opportunities, extending the commercial life of a proven therapeutic scaffold. nih.govunibestpharm.com The continued exploration of deuteration offers a promising pathway for developing safer and more effective medicines. nih.govinformaticsjournals.co.in
Table 3: Examples of Deuterated Drugs in Development and Approved
| Drug Name | Non-Deuterated Counterpart | Therapeutic Area | Development Stage | Reference |
|---|---|---|---|---|
| Deutetrabenazine (Austedo®) | Tetrabenazine | Huntington's Disease | FDA Approved (2017) | nih.gov |
| Deucravacitinib | (Novel compound) | Psoriasis, Autoimmune Diseases | FDA Approved (2022) | nih.gov |
| Donafenib | Sorafenib | Hepatocellular Carcinoma | Approved in China (2021) | nih.govnih.gov |
| AVP-786 | Dextromethorphan (B48470) | Neurological Disorders | Phase III Clinical Trials | nih.govacs.org |
Q & A
Q. What are the key physicochemical properties of Propafenone-d5 Hydrochloride, and how do they influence experimental design?
this compound (C₂₁H₂₃D₅ClNO₃; MW 382.94) is a deuterated isotopologue of propafenone hydrochloride, characterized by a white-to-off-white solid form, >95% purity, and stability at 2–8°C . Its solubility in polar solvents (e.g., methanol, water) is critical for in vitro assays, while its deuterium labeling reduces metabolic interference in pharmacokinetic studies. Researchers must verify batch-specific purity via HPLC or LC-MS to ensure reproducibility in dose-response experiments .
Q. How does this compound modulate sodium channel activity, and what experimental systems validate this mechanism?
Propafenone-d5 preferentially binds to open-state voltage-gated sodium channels (NaV1.5), inhibiting ion conduction and prolonging action potential duration. This mechanism is validated using patch-clamp electrophysiology in HEK-293 cells expressing human NaV1.5 isoforms. Researchers should control variables such as membrane potential (-80 mV to +40 mV) and extracellular pH (7.4) to replicate physiological conditions .
Q. What are the best practices for preparing and storing this compound solutions to ensure stability?
Prepare stock solutions in deuterated solvents (e.g., D₂O or methanol-d₄) to minimize proton exchange, which could alter isotopic integrity. Store aliquots at -20°C in amber vials to prevent photodegradation. For long-term stability (>3 years), lyophilized forms are recommended, with periodic LC-MS validation to detect degradation products like depropylamino derivatives .
Advanced Research Questions
Q. How can deuterium labeling in this compound enhance metabolic studies compared to non-deuterated analogs?
The five deuterium atoms at key metabolic sites (e.g., propyl side chains) slow hepatic CYP2D6-mediated oxidation, enabling precise tracking of metabolites via high-resolution mass spectrometry. For example, 5-hydroxypropafenone-d5 glucuronide (C₂₇H₃₀D₅NO₁₀; MW 538.6) can be distinguished from non-deuterated metabolites using m/z shifts (Δ ~5 Da) .
Q. What advanced chromatographic techniques resolve this compound from its structural analogs and impurities?
Use reverse-phase UPLC with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (70:30, v/v). For impurity profiling (e.g., depropylamino-chloro derivatives), tandem MS/MS with MRM transitions (e.g., m/z 323.83 → 265.1 for Depropylamino Chloro Propafenone-d5) improves specificity. Validate methods against pharmacopeial guidelines for linearity (R² >0.99) and LOQ (<1 ng/mL) .
Q. How do voltage-clamp protocols affect the observed IC₅₀ of this compound in sodium channel inhibition assays?
IC₅₀ values vary with depolarization frequency and duration. For NaV1.5, a protocol with 50 Hz pulses (20 ms duration) mimics atrial fibrillation conditions, yielding IC₅₀ ~0.6 µM. In contrast, 1 Hz pulses (simulating normal rhythm) result in IC₅₀ ~2.8 µM. Researchers must standardize protocols across labs to reconcile discrepancies .
Q. What strategies address batch-to-batch variability in deuterium enrichment during this compound synthesis?
Quantify deuterium incorporation via ¹H-NMR (deuterium absence in specific proton regions) or isotope ratio mass spectrometry (IRMS). For synthesis optimization, use D₂O as a deuterium source in Grignard reactions, monitoring yield and isotopic purity (target >98% D-enrichment) .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve conflicting reports on this compound’s binding kinetics across different sodium channel isoforms?
NaV1.2–NaV1.7 isoforms exhibit varying sensitivities due to differences in pore-loop residues (e.g., Tyr-1779 in NaV1.5). Perform comparative studies using isoform-specific transfected cells and standardized voltage protocols. Meta-analyses of published IC₅₀ values (e.g., NaV1.2: 0.6 nM; NaV1.5: 72 nM) should account for expression system differences (e.g., Xenopus oocytes vs. mammalian cells) .
Q. What statistical approaches validate the reproducibility of this compound’s antiarrhythmic effects in preclinical models?
Use a randomized block design in ex vivo Langendorff heart models, stratifying by heart weight and baseline arrhythmia severity. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) and 95% CIs to address variability in QT-interval prolongation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
